![molecular formula C12H19BrN4 B107874 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide CAS No. 81461-73-6](/img/structure/B107874.png)
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide
Vue d'ensemble
Description
The compound 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide is a derivative of the 1,3,7,8-tetra-azaspiro[4.5]decane family. It is characterized by the presence of a pyrimidinyl group attached to the spiro nitrogen atom. This class of compounds is known for its potential in creating a variety of heterocyclic structures that can be useful in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related 1,3,7,8-tetra-azaspiro[4.5]decane derivatives has been demonstrated through reactions involving a Smiles-type rearrangement. For instance, the reaction of pyridazine-4,5-dicarboxylic anhydride with nitrogen 1,3-binucleophiles such as 1,2,3-triphenylguanidine and N-phenyl-thiourea results in the formation of these derivatives with high yields . Although the specific synthesis of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the 1,3,7,8-tetra-azaspiro[4.5]decane derivatives is determined based on chemical and spectroscopic evidence . These compounds typically feature a spirocyclic framework with multiple nitrogen atoms, which can influence their chemical behavior and reactivity. The presence of the pyrimidinyl group in 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide would likely contribute to its unique electronic and steric properties.
Chemical Reactions Analysis
The chemical reactivity of related compounds, such as 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide, has been explored in the context of bromination reactions. This compound has been used to brominate phenolic compounds under mild conditions, yielding brominated phenols with good to excellent yields . This suggests that the 8-aza-5-azoniaspiro[4.5]decane core can be functionalized further through electrophilic substitution reactions, which could be applicable to 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide as well.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide are not provided, the properties of similar spirocyclic compounds can be inferred. These compounds are likely to be solid at room temperature and may exhibit moderate solubility in organic solvents. The presence of multiple nitrogen atoms could also confer basicity to the compound, affecting its solubility and reactivity in different media. The bromide counterion would contribute to the compound's ionic character, potentially enhancing its solubility in polar solvents.
Applications De Recherche Scientifique
Inclusion Phenomena and Optical Resolution
The compound has been involved in studies exploring inclusion phenomena. For instance, Shi et al. (1996) utilized similar spiro-pyrrolidinium salts in the recrystallization process from chloroform, leading to an interesting crystalline spiro-pyrrolidinium salt inclusion with chloroform. This process has been effective in the optical resolution of certain diols by inclusion crystallization using these chiral ammonium salts (Shi, Itoh, Masaki, & Shiro, 1996).
Synthesis and Crystal Structure
Zakharov et al. (2021) studied metal-containing ionic liquids composed of spiro cations, including variants similar to 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide. Their work focused on the synthesis and crystal structure analysis, contributing valuable insights into the structural properties of these compounds (Zakharov, Vyatchanina, Ivanov, Bykov, Karpova, Paseshnichenko, & Aslanov, 2021).
Heterocyclic System Synthesis
Kim and Frolov (2011) engaged in the synthesis of new heterocyclic systems, including 1-halomethyl-2-oxa-5-azoniaspiro[4.5]decane halides, demonstrating the versatility of these compounds in forming diverse chemical structures (Kim & Frolov, 2011).
Alkaline Anion Exchange Membrane Applications
A study by Gu et al. (2016) explored the use of spirocyclic quaternary ammonium cations, closely related to the compound , for anion exchange membrane (AEM) applications. They found that these cations exhibit higher alkaline stability, which is essential for their potential use in various industrial applications (Gu, Dong, Sun, Li, & Yan, 2016).
Zeolite Synthesis Using Degradable Structure-Directing Agents
In the field of zeolite synthesis, Lee, Zones, and Davis (2005) used similar compounds as structure-directing agents. Their work highlighted the potential of these compounds in synthesizing zeolites and molecular sieves with specific pore systems, contributing significantly to materials science (Lee, Zones, & Davis, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4.BrH/c1-2-9-16(8-1)10-6-15(7-11-16)12-13-4-3-5-14-12;/h3-5H,1-2,6-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIPPQBBPVTVTR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=NC=CC=N3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide | |
CAS RN |
81461-73-6 | |
| Record name | 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81461-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


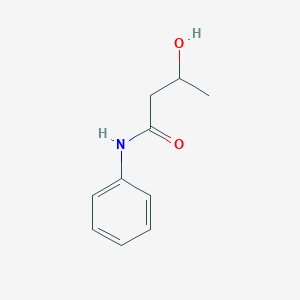
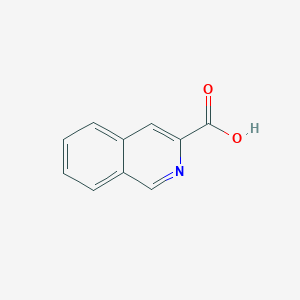
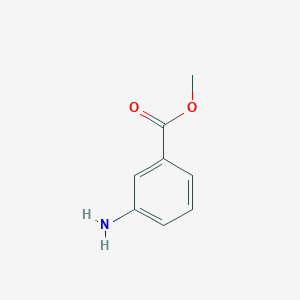
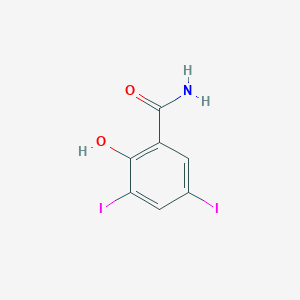
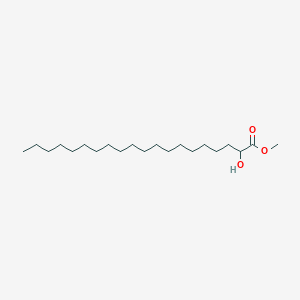
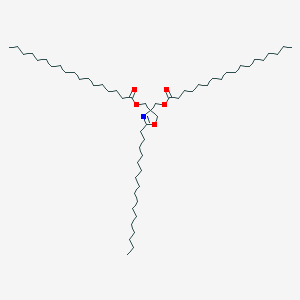
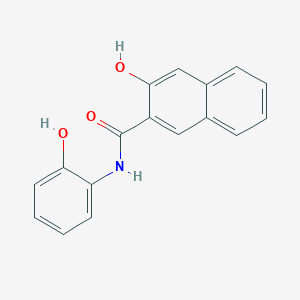
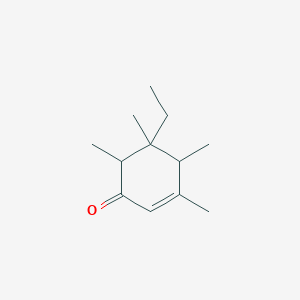
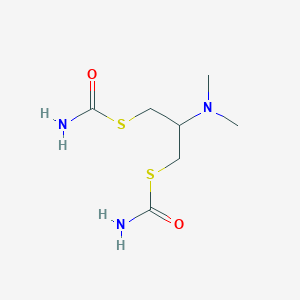

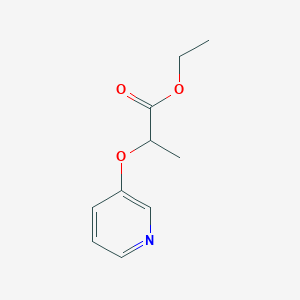
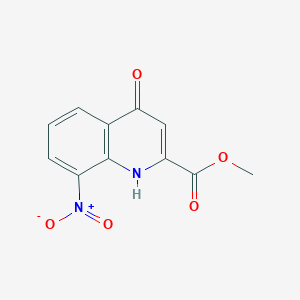
![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)